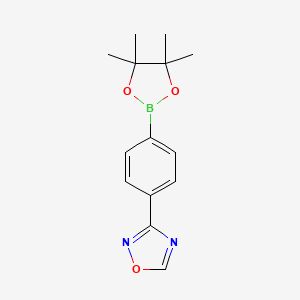
4-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester (4-HOPE-pinacol ester) is an organoboronic acid compound with a wide range of applications in the field of chemistry. It is an important intermediate in the synthesis of several important compounds, and has been studied extensively by scientists due to its unique properties.
Wissenschaftliche Forschungsanwendungen
4-HOPE-pinacol ester is a versatile compound that has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, peptides, and other organic compounds. In addition, it has been used as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. It has also been used in the synthesis of important pharmaceuticals such as antifungal agents and anti-cancer drugs.
Wirkmechanismus
The mechanism of action of 4-HOPE-pinacol ester is based on its ability to form a reversible adduct with a variety of substrates. This adduct formation is driven by the boronic acid group, which is capable of forming reversible covalent bonds with a variety of functional groups. The boronic acid group can also form hydrogen bonds with other molecules, resulting in increased stability and reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-HOPE-pinacol ester are largely unknown. However, it has been shown to have some antioxidant activity, and has been used in the synthesis of compounds that have been studied for their potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-HOPE-pinacol ester in laboratory experiments include its low cost, its availability in a variety of forms, and its high reactivity. It is also relatively easy to handle and store, and is relatively non-toxic. The main limitation of using 4-HOPE-pinacol ester in laboratory experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
The potential future directions for 4-HOPE-pinacol ester include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals. In addition, further research into its use as a catalyst in the synthesis of polymers could lead to new and improved materials. Finally, further research into its mechanism of action could lead to new and improved methods for synthesizing organic compounds.
Synthesemethoden
The synthesis of 4-HOPE-pinacol ester involves the reaction of 4-hydroxybenzaldehyde and pinacol boronic acid in the presence of a base. The base used is typically sodium bicarbonate, and the reaction is carried out in anhydrous dimethylformamide (DMF) at a temperature of 80 °C. The reaction yields a white solid which can be purified by column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)9-12(18)17-16/h5-8H,9,16H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIQSAFCMBQHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B6335608.png)
![Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B6335614.png)
![Benzyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B6335621.png)
![Benzyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B6335626.png)
![Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate](/img/structure/B6335633.png)
![Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B6335646.png)



![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95%](/img/structure/B6335672.png)


